Isopropyl 5-amino-2-chlorobenzoate
Overview
Description
Isopropyl 5-amino-2-chlorobenzoate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-amino-2-chlorobenzoate typically involves the esterification of 5-amino-2-chlorobenzoic acid with isopropanol. One common method includes the use of methanesulfonic acid as a catalyst. The reaction mixture is heated under reflux with stirring for several hours, followed by neutralization with sodium bicarbonate and extraction with methylene chloride. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Methanesulfonic Acid: Used as a catalyst in esterification reactions.
Sodium Bicarbonate: Employed for neutralization.
Methylene Chloride: Used as a solvent for extraction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its carboxylic acid and alcohol forms .
Scientific Research Applications
Isopropyl 5-amino-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Isopropyl 5-amino-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorobenzoic Acid: The parent compound from which Isopropyl 5-amino-2-chlorobenzoate is derived.
Isopropyl 5-amino-2-bromobenzoate: A similar compound with a bromine atom instead of chlorine.
Isopropyl 5-amino-2-fluorobenzoate: A fluorinated analog with different chemical properties.
Uniqueness
Its chloro and amino groups allow for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
Isopropyl 5-amino-2-chlorobenzoate, a compound with the molecular formula C11H12ClN O2 and a molecular weight of approximately 213.66 g/mol, has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities. It has been studied for its interactions with various biomolecules, suggesting potential therapeutic applications. The compound's unique structure, characterized by an isopropyl group, an amino group, and a chlorobenzoate moiety, facilitates diverse chemical transformations that are valuable in research and industrial applications.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.
- Receptor Interaction : It may interact with various receptors involved in critical biological pathways.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains .
This compound is typically synthesized through the esterification of 5-amino-2-chlorobenzoic acid with isopropanol. Common reagents include methanesulfonic acid as a catalyst and sodium bicarbonate for neutralization. The synthesis process can be summarized as follows:
- Esterification Reaction : Combine 5-amino-2-chlorobenzoic acid with isopropanol in the presence of methanesulfonic acid.
- Neutralization : After refluxing the mixture, neutralize with sodium bicarbonate.
- Extraction : Use methylene chloride for extraction.
- Purification : Purify through crystallization.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it showed promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated comparable efficacy to clinically used antibiotics such as ampicillin and rifampicin .
Compound | Activity Against | Efficacy Compared to Standard |
---|---|---|
This compound | S. aureus, E. faecalis | Comparable to ampicillin |
Ampicillin | S. aureus | Standard |
Rifampicin | E. faecalis | Standard |
Cytotoxicity Assessment
In addition to its antimicrobial properties, this compound was assessed for cytotoxicity on primary mammalian cell lines. The findings indicated low cytotoxic effects, making it a candidate for further development in therapeutic applications .
Properties
IUPAC Name |
propan-2-yl 5-amino-2-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHDGJHIPJRFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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